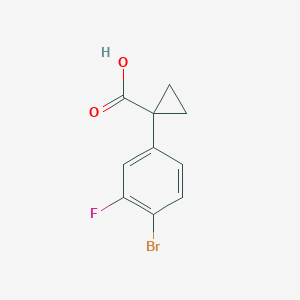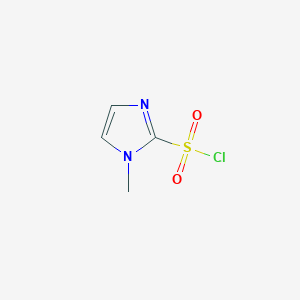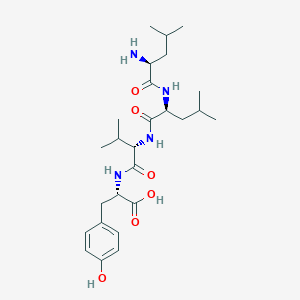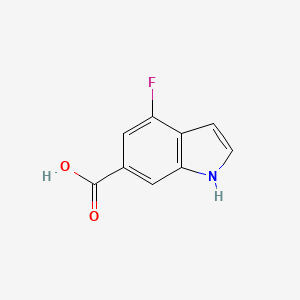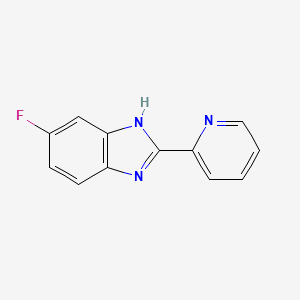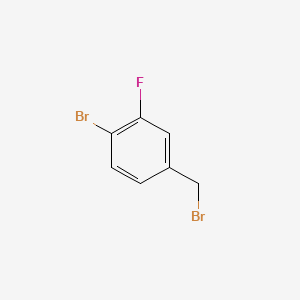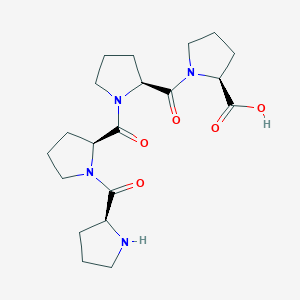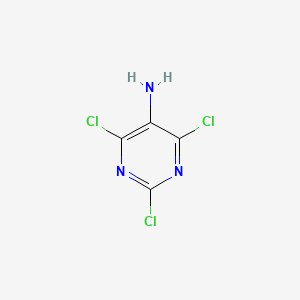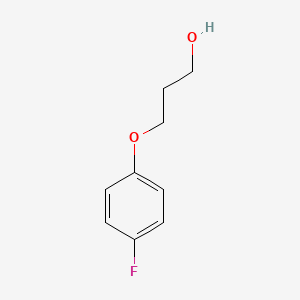
3-(4-Fluorophenoxy)propan-1-ol
Overview
Description
The compound "3-(4-Fluorophenoxy)propan-1-ol" is a chemical entity that can be associated with various research areas, including medicinal chemistry, materials science, and organic synthesis. It is structurally related to several compounds that have been studied for their biological activities, such as antagonism of NMDA receptors, antimicrobial properties, and potential as liquid crystals. The presence of the fluorophenoxy group is a common theme in these studies, indicating the significance of this moiety in the compound's activity and properties .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of halogenated phenols with alcohols or epoxides in the presence of a base. For instance, "1-(4-phenoxyphenoxy) propyl-2-ol" was synthesized from 4-phenoxyphenol and 1,2-epoxypropane using potassium hydrate as a base, under optimized conditions to achieve a high yield . This method could potentially be adapted for the synthesis of "3-(4-Fluorophenoxy)propan-1-ol" by using 4-fluorophenoxyphenol as a starting material.
Molecular Structure Analysis
The molecular structure of fluorophenyl-containing compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, vibrational spectroscopy and computational analysis have been used to investigate the structure of a thiosemicarbazone derivative with a 3-fluorophenyl group . These methods could be applied to "3-(4-Fluorophenoxy)propan-1-ol" to determine its geometric parameters, vibrational frequencies, and electronic properties.
Chemical Reactions Analysis
Fluorophenyl compounds can undergo various chemical reactions, including hydroxylation, which can be influenced by factors such as pH. A study on the hydroxylation of 3-fluorophenol by phenol hydroxylase demonstrated pH-dependent regioselectivity and rate of reaction . Understanding such reactions is crucial for the functionalization and further derivatization of "3-(4-Fluorophenoxy)propan-1-ol".
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can be significantly affected by the presence of the fluorine atom. For instance, fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol showed reduced melting points and transition temperatures due to the influence of the fluoro substituents . These findings suggest that "3-(4-Fluorophenoxy)propan-1-ol" may also exhibit unique physical and chemical properties that could be explored for various applications.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Synthesis and Biological Evaluation : Compounds related to 3-(4-Fluorophenoxy)propan-1-ol have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was prepared, which showed activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as yeast Candida albicans (Čižmáriková et al., 2020).
Synthesis and Characterization in Chemical Compounds
- Novel Chemical Synthesis : New derivatives and compounds incorporating elements of 3-(4-Fluorophenoxy)propan-1-ol structure have been synthesized and characterized, often for use in various chemical applications. For example, novel peripherally tetra-substituted metal-free and metallophthalocyanines were synthesized and characterized, showing potential for use in various chemical fields (Acar et al., 2012).
Application in Fluorescent Markers
- Fluorescent Biomarkers : Derivatives of 3-(4-Fluorophenoxy)propan-1-ol have been utilized in the development of fluorescent biomarkers. These compounds, synthesized from industrial waste like cardanol and glycerol, demonstrate potential for application in biodiesel quality control due to their photophysical properties (Pelizaro et al., 2019).
Electropolymerization and Electrochemical Studies
- Electropolymerization Properties : Studies have been conducted on the electropolymerization properties of compounds related to 3-(4-Fluorophenoxy)propan-1-ol. For instance, silicon naphthalocyanines bearing electropolymerizable units were synthesized and showed non-aggregated behavior in various solvents, with potential applications in electrochemical technologies (Bıyıklıoğlu & Alp, 2017).
Corrosion Inhibition
- Inhibitory Effects on Metal Corrosion : Tertiary amines derived from 3-(4-Fluorophenoxy)propan-1-ol analogues have been synthesized and evaluated for their potential as corrosion inhibitors for metals, demonstrating promising results (Gao, Liang, & Wang, 2007).
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQULXUPZRAOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546816 | |
| Record name | 3-(4-Fluorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)propan-1-ol | |
CAS RN |
104413-57-2 | |
| Record name | 3-(4-Fluorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenoxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)
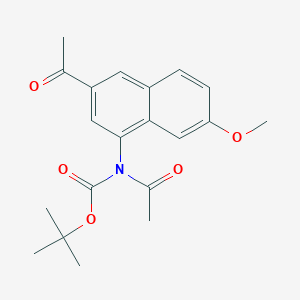
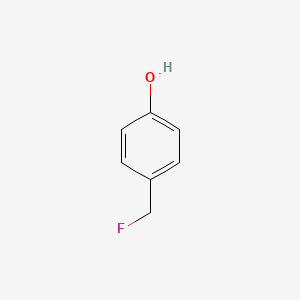
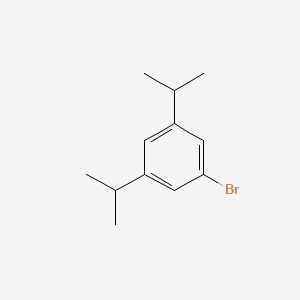
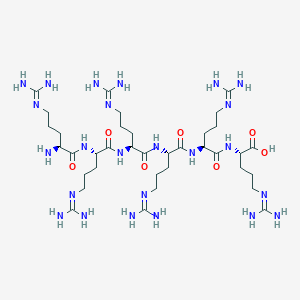
![Thymidine, 5'-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B1339620.png)
